molecular formula C9H6N4O4 B3070851 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1006443-01-1

1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B3070851
CAS RN: 1006443-01-1
M. Wt: 234.17 g/mol
InChI Key: OKNVKICWIBYTJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitro group could potentially make the compound a good electrophile, while the carboxylic acid group could participate in various acid-base reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carboxylic acid group can undergo reactions like esterification, amidation, and reduction. The nitro group can be reduced to an amine, and the pyridine ring can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group would likely make this compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Chemical Transformations and Synthesis

1-(5-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid and its derivatives are of interest due to their utility in various chemical transformations. For instance, the hydrazinolysis of related nitropyridin-ones has been demonstrated to produce pyrazole carboxylic acids and hydrazones, showcasing the versatility of pyrazole derivatives in synthetic chemistry (Smolyar, 2010). Such reactions underline the role of pyrazole carboxylic acids in constructing complex molecular architectures through various chemical transformations.

Structural Characterization and Crystallography

Derivatives of 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid have been extensively studied for their structural properties. For example, the synthesis and characterization of pyrazole derivatives reveal intricate crystallographic details, providing insights into the molecular conformations and interactions that dictate their properties and reactivities. These studies not only contribute to our understanding of molecular structures but also inform the design of new compounds with desired physical and chemical characteristics (Titi et al., 2020).

Application in Energetic Materials

The exploration of pyrazole-derived compounds extends into the domain of energetic materials. Research into energetic salts derived from pyrazole carboxylic acids has demonstrated their potential for high thermal stability and low sensitivity, making them suitable candidates for applications requiring materials that are both robust and safe (Zheng et al., 2020). This highlights the potential of pyrazole carboxylic acid derivatives in the development of new energetic materials with improved performance and safety profiles.

Coordination Chemistry and Complex Formation

The coordination chemistry of pyrazole carboxylic acid derivatives has been explored through the synthesis of mononuclear CuII/CoII complexes. These studies shed light on the chelation and coordination behaviors of pyrazole derivatives, which are crucial for the development of coordination compounds with specific properties. Such research contributes to the field of inorganic chemistry by providing new insights into the design and synthesis of metal complexes with potential applications in catalysis, materials science, and as functional molecules in various technological applications (Radi et al., 2015).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied for potential use as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, testing its efficacy in preclinical and clinical trials, and optimizing its synthesis for large-scale production .

properties

IUPAC Name

1-(5-nitropyridin-2-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)7-3-4-12(11-7)8-2-1-6(5-10-8)13(16)17/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNVKICWIBYTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213595
Record name 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid

CAS RN

1006443-01-1
Record name 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006443-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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